molecular formula C24H18O4 B11154938 7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-phenyl-2H-chromen-2-one

7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B11154938
M. Wt: 370.4 g/mol
InChI Key: YPLIABLCDUNQCN-UHFFFAOYSA-N
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Description

7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-phenyl-2H-chromen-2-one is a complex organic compound with a unique structure that combines elements of chromenone and phenylpropanone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-phenyl-2H-chromen-2-one typically involves the reaction of chromenone derivatives with phenylpropanone derivatives under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction between 4-phenyl-2H-chromen-2-one and 1-oxo-1-phenylpropan-2-yl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-phenyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-phenyl-2H-chromen-2-one stands out due to its unique combination of chromenone and phenylpropanone structures. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

7-(1-oxo-1-phenylpropan-2-yl)oxy-4-phenylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O4/c1-16(24(26)18-10-6-3-7-11-18)27-19-12-13-20-21(17-8-4-2-5-9-17)15-23(25)28-22(20)14-19/h2-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLIABLCDUNQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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